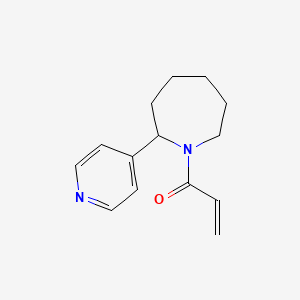

1-(2-Pyridin-4-ylazepan-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

1-(2-pyridin-4-ylazepan-1-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-2-14(17)16-11-5-3-4-6-13(16)12-7-9-15-10-8-12/h2,7-10,13H,1,3-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMDZJMXZLUQCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCCCC1C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Pyridin-4-ylazepan-1-yl)prop-2-en-1-one typically involves the reaction of pyridine derivatives with azepane and prop-2-en-1-one under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction between the pyridine and azepane rings, followed by the addition of prop-2-en-1-one to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-Pyridin-4-ylazepan-1-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Pyridin-4-ylazepan-1-yl)prop-2-en-1-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Pyridin-4-ylazepan-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

(E)-3-(pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one: Known for its inhibitory effects on glycolysis and potential anti-cancer properties.

1-(pyridin-2-yl)propan-1-one: Used in various chemical syntheses and known for its distinct reactivity.

Uniqueness

1-(2-Pyridin-4-ylazepan-1-yl)prop-2-en-1-one is unique due to its combination of a pyridine ring with an azepane ring and a prop-2-en-1-one moiety. This structure provides it with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

1-(2-Pyridin-4-ylazepan-1-yl)prop-2-en-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The molecular formula of this compound is with a molecular weight of approximately 186.25 g/mol. It features a pyridine ring and an azepane structure, contributing to its biological activity.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on several key areas:

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The compound showed enhanced efficacy against breast cancer cell lines, indicating a potential role as a selective agent in cancer treatment.

2. Antimicrobial Properties

In vitro studies have shown that this compound possesses antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

3. Neuroprotective Effects

Preliminary data suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. Animal models have indicated reduced neuronal apoptosis and improved cognitive functions following treatment with this compound.

The biological activities of this compound can be attributed to its interaction with specific biological targets:

| Target | Effect |

|---|---|

| PARP Enzymes | Inhibition leading to reduced DNA repair |

| Bacterial Enzymes | Disruption of metabolic processes |

| Neuronal Receptors | Modulation of neurotransmitter release |

Case Studies

Several case studies have explored the therapeutic applications of this compound:

Case Study 1: Anticancer Efficacy

In a xenograft model involving BRCA-mutated breast cancer, treatment with this compound resulted in significant tumor regression compared to control groups. The study highlighted the compound's potential as a targeted therapy in specific genetic contexts.

Case Study 2: Antimicrobial Testing

A clinical trial assessed the effectiveness of this compound against multi-drug resistant bacterial infections. Results indicated a notable reduction in bacterial load in treated patients, supporting its use as an adjunct therapy in antibiotic-resistant infections.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.